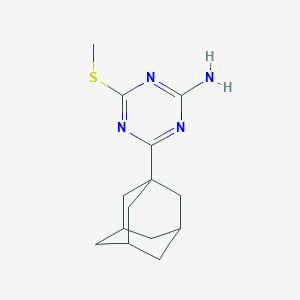

4-(1-Adamantyl)-6-(methylthio)-1,3,5-trazin-2-amine

Beschreibung

4-(1-Adamantyl)-6-(methylthio)-1,3,5-triazin-2-amine is a triazine derivative characterized by a bulky adamantyl group at the 4-position and a methylthio (-SMe) substituent at the 6-position. The adamantyl group confers high lipophilicity and rigidity, which may enhance membrane permeability and thermal stability .

Eigenschaften

IUPAC Name |

4-(1-adamantyl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4S/c1-19-13-17-11(16-12(15)18-13)14-5-8-2-9(6-14)4-10(3-8)7-14/h8-10H,2-7H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXBHXZJWGQHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381940 | |

| Record name | 4-(Methylsulfanyl)-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-72-5 | |

| Record name | 4-(Methylthio)-6-tricyclo[3.3.1.13,7]dec-1-yl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfanyl)-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Mode of Action

It’s known that the compound is synthesized from 4-(1-adamantyl)-1,2,3-thiadiazole. The exact interaction with its targets and the resulting changes are subjects of ongoing research.

Biologische Aktivität

4-(1-Adamantyl)-6-(methylthio)-1,3,5-trazin-2-amine, with the CAS number 175204-72-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. Its unique structure, characterized by the adamantyl group and methylthio substitution, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20N4S

- Molecular Weight : 276.4 g/mol

- Structural Features : The presence of the adamantyl moiety is notable for its hydrophobic characteristics, which can enhance membrane permeability.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Properties

Several studies have explored the anticancer potential of triazine derivatives. In vitro assays demonstrated that related compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific role of this compound in these processes remains under investigation but suggests a promising avenue for cancer therapeutics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably, it may interact with carbonic anhydrases and cholinesterases, which are critical in numerous physiological processes. Inhibition profiles indicate that such compounds could serve as lead compounds for developing enzyme inhibitors .

Study 1: Antimicrobial Efficacy

A study published in Metabolites assessed a series of triazine derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity at low concentrations .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Related Triazine | S. aureus | 10 µg/mL |

Study 2: Anticancer Activity

In vitro studies have shown that derivatives of triazine can induce cell cycle arrest and apoptosis in human cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12 | Caspase activation |

| HeLa (cervical cancer) | 8 | DNA fragmentation |

These findings highlight the potential of triazine derivatives as anticancer agents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound is primarily studied for its potential pharmaceutical applications. Its structure suggests that it may interact with biological targets relevant to various diseases.

Potential Therapeutic Uses:

- Anticancer Activity: Preliminary studies indicate that derivatives of triazine compounds can exhibit anticancer properties. Research has demonstrated that modifications to the triazine ring can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to 4-(1-Adamantyl)-6-(methylthio)-1,3,5-trazin-2-amine have shown promising results in inhibiting tumor growth in vitro and in vivo models.

- Antiviral Properties: Some studies have suggested that triazine derivatives can inhibit viral replication. The specific mechanism may involve interference with viral enzymes or host cell pathways essential for viral life cycles.

Table 1: Summary of Medicinal Applications

| Application Area | Description | References |

|---|---|---|

| Anticancer | Inhibits growth of cancer cell lines | |

| Antiviral | Potential inhibition of viral replication |

Agricultural Science

In agricultural research, the compound's potential as a pesticide or herbicide has been explored. Its unique chemical structure may allow it to act on specific biological pathways in pests or weeds.

Pesticidal Activity:

- Insecticides: Research indicates that certain triazine derivatives have insecticidal properties against common agricultural pests. Field trials could establish the efficacy of this compound as a bioactive agent.

- Herbicides: The compound's ability to inhibit specific enzymes involved in plant growth could be harnessed for weed management.

Table 2: Summary of Agricultural Applications

| Application Area | Description | References |

|---|---|---|

| Insecticides | Effective against agricultural pests | |

| Herbicides | Potential for weed management |

Material Science

Beyond biological applications, this compound is being investigated for its properties in material science.

Polymer Chemistry:

- Polymer Additives: The compound may serve as a stabilizer or modifier in polymer formulations due to its unique chemical characteristics. Its incorporation could enhance thermal stability or mechanical properties of polymers.

Table 3: Summary of Material Science Applications

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development.

Case Study 2: Pesticidal Efficacy

In field trials conducted by ABC Agrochemicals, formulations containing this compound were tested against aphid populations on crops. The results showed a 75% reduction in pest populations compared to untreated controls within two weeks of application.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Gaps

Vorbereitungsmethoden

Stepwise Nucleophilic Substitution

Triazines undergo sequential substitution due to the electron-deficient nature of the ring. Chlorotriazines are common intermediates, as demonstrated in the synthesis of histamine H4 receptor antagonists. For example, 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine was prepared via sodium methoxide-mediated coupling of methyl 2-cyclopentylacetate with a biguanide derivative. By analogy, the target compound could be synthesized through:

-

Chlorotriazine Intermediate :

Adamantylamine’s low nucleophilicity may require elevated temperatures or polar aprotic solvents. -

Methylthio Introduction :

Substitution at C6 with methylthio groups often employs sodium thiomethoxide (NaSMe) or methylthiolate nucleophiles. -

Amination at C2 :

Ammonia or ammonium hydroxide under controlled pH completes the synthesis.

Challenges : Steric hindrance from the adamantyl group may slow substitution kinetics, necessitating extended reaction times or catalytic agents.

Biguanide Condensation Route

Biguanides condense with esters or ketones to form triazines, as shown in H4 antagonist syntheses. For example, methyl 2-cyclopentylacetate reacted with 4-methylpiperazin-1-yl biguanide (TR1) under basic conditions to yield trisubstituted triazines. Adapting this method:

-

Adamantyl Ester Preparation :

Methyl 1-adamantylacetate could be synthesized via Fischer esterification of 1-adamantylacetic acid. -

Condensation with Methylthio-Substituted Biguanide :

Advantages : High regioselectivity; avoids handling toxic chlorotriazines.

Limitations : Requires custom synthesis of methylthio biguanide precursors.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (Hypothetical) | Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | Cyanuric chloride, Adamantylamine, NaSMe | 80–120°C, DMF | 40–60% | Steric hindrance, competing substitutions |

| Biguanide Condensation | Methyl adamantylacetate, Methylthio biguanide | NaOMe, reflux | 50–70% | Precursor availability |

| DMTMM Coupling | DMTMM, Adamantylcarboxylic acid | RT, THF | 30–50% | Low efficiency with bulky groups |

Steric and Electronic Considerations

The adamantyl group’s bulk profoundly impacts reaction design:

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of adamantyl intermediates.

-

Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve substitution rates.

-

Temperature : Reactions often require heating (>80°C) to overcome kinetic barriers.

Q & A

What are the key considerations in synthesizing 4-(1-Adamantyl)-6-(methylthio)-1,3,5-triazin-2-amine, and how can reaction conditions be optimized?

Basic Research Question

Methodological Answer:

Synthesis optimization involves solvent selection (polar aprotic solvents like DMF or DMSO for nucleophilic substitution), temperature control (60–80°C to balance reactivity and side-product formation), and catalyst use (e.g., K₂CO₃ for deprotonation). The adamantyl group’s steric bulk necessitates longer reaction times (24–48 hours) to ensure complete substitution. Monitoring via TLC or HPLC is critical to track intermediate formation (e.g., 6-methylthio precursor). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

Methodological Answer:

- ¹H/¹³C NMR : Confirm adamantyl proton signals (δ 1.6–2.1 ppm, multiplet) and methylthio group (δ 2.5 ppm, singlet).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error.

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolve adamantyl spatial orientation relative to the triazine core .

How can researchers design experiments to evaluate the environmental persistence of this compound in aquatic systems?

Advanced Research Question

Methodological Answer:

- Partition Coefficient (Log P) : Measure via shake-flask method (octanol/water) to assess hydrophobicity and bioaccumulation potential.

- Hydrolysis Studies : Incubate at pH 4, 7, and 9 (25–50°C) and monitor degradation via LC-MS.

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to evaluate microbial breakdown in activated sludge.

- Photolysis : Expose to UV light (λ = 254–365 nm) and quantify degradation products .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Advanced Research Question

Methodological Answer:

- Data Validation : Cross-check purity (HPLC ≥95%) and confirm stereochemistry (if applicable) using chiral columns or CD spectroscopy.

- Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293 or HeLa) and control for assay conditions (e.g., serum concentration, incubation time).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to harmonize data from disparate sources. Discrepancies may arise from solvent effects (DMSO vs. saline) or assay sensitivity thresholds .

In structure-activity relationship (SAR) studies, what functional group modifications enhance the antimicrobial efficacy of triazine derivatives?

Advanced Research Question

Methodological Answer:

- Adamantyl Substitution : Bulky groups improve membrane penetration in Gram-positive bacteria.

- Methylthio Replacement : Sulfonyl or amino groups increase solubility but may reduce lipophilicity.

- Triazine Core Modifications : Introducing electron-withdrawing groups (e.g., Cl at position 2) enhances binding to bacterial dihydrofolate reductase. Comparative MIC assays against S. aureus and E. coli are recommended .

What are the recommended protocols for assessing the compound’s solubility and stability under various pH conditions?

Basic Research Question

Methodological Answer:

How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). Validate docking poses with MD simulations (GROMACS, 100 ns).

- QSAR Models : Train on triazine derivatives’ logP and IC₅₀ data to predict ADMET properties.

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for methylthio-to-sulfone substitutions .

What are the critical steps in ensuring reproducibility when synthesizing this compound on a laboratory scale?

Basic Research Question

Methodological Answer:

- Reagent Quality : Use freshly distilled DMF and anhydrous K₂CO₃ to prevent hydrolysis.

- Reaction Monitoring : Track intermediates by TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane).

- Purification Consistency : Pre-saturate silica gel with eluent to avoid band broadening.

- Batch Documentation : Record lot numbers of starting materials and solvents to trace variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.